molecular formula C10H18 B082699 Vinylcyclooctane CAS No. 13151-62-7

Vinylcyclooctane

Cat. No. B082699
CAS RN: 13151-62-7
M. Wt: 138.25 g/mol
InChI Key: UPHVHMSLLBDZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylcyclooctane (VCO) is a cyclic hydrocarbon with a vinyl group attached to one of its carbons. It is a versatile compound that has been used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Vinylcyclooctane is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles, such as thiols and amines. Vinylcyclooctane can also undergo radical reactions, which can lead to the formation of reactive intermediates, such as radicals and carbocations.

Biochemical And Physiological Effects

Vinylcyclooctane has been shown to have antimicrobial and anticancer properties. It can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, Vinylcyclooctane has been shown to induce apoptosis in cancer cells, such as melanoma and breast cancer cells.

Advantages And Limitations For Lab Experiments

Vinylcyclooctane is a versatile compound that can be used in various lab experiments. Its unique chemical properties make it a useful building block for the synthesis of various compounds. However, Vinylcyclooctane can be toxic and reactive, which can pose a risk to researchers. It is important to handle Vinylcyclooctane with care and to use appropriate safety precautions.

Future Directions

There are several future directions for the use of Vinylcyclooctane in scientific research. One area of interest is the development of Vinylcyclooctane-based polymers, which have potential applications in various industries, such as coatings and adhesives. Another area of interest is the use of Vinylcyclooctane for bioconjugation, where it can be attached to biomolecules to modify their properties. In addition, further research is needed to understand the mechanism of action of Vinylcyclooctane and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, Vinylcyclooctane is a versatile compound that has been used in various scientific research applications. Its unique chemical properties make it a useful building block for the synthesis of various compounds. Vinylcyclooctane has antimicrobial and anticancer properties and has potential applications in various industries, such as coatings and adhesives. However, Vinylcyclooctane can be toxic and reactive, which requires appropriate safety precautions when handling it. Further research is needed to understand the mechanism of action of Vinylcyclooctane and its potential applications in medicine and biotechnology.

Synthesis Methods

Vinylcyclooctane can be synthesized by the Diels-Alder reaction between cyclooctadiene and acetylene. The reaction is catalyzed by a transition metal complex, such as palladium or platinum. The resulting product is a mixture of two isomers, cis-Vinylcyclooctane and trans-Vinylcyclooctane, which can be separated by distillation or chromatography.

Scientific Research Applications

Vinylcyclooctane has been used in various scientific research applications, including organic synthesis, polymerization, and bioconjugation. It is a useful building block for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fragrances. Vinylcyclooctane can also be polymerized to form polyvinylcyclooctene, which has potential applications in coatings, adhesives, and elastomers. In addition, Vinylcyclooctane can be used for bioconjugation, where it is attached to biomolecules, such as proteins and DNA, to modify their properties.

properties

IUPAC Name

ethenylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHVHMSLLBDZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
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DSSTOX Substance ID

DTXSID50210036
Record name Vinylcyclooctane
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Molecular Weight

138.25 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vinylcyclooctane
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Product Name

Vinylcyclooctane

CAS RN

61142-41-4
Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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